Cas no 1668-86-6 ((+/-)-Narwedine)
(+/-)-Narwedine structure
Product Name:(+/-)-Narwedine
CAS-nummer:1668-86-6
MF:C17H19NO3
MW:285.337664842606
CID:41767
PubChem ID:10356588
Update Time:2025-10-29
(+/-)-Narwedine Chemische en fysische eigenschappen
Naam en identificatie
-
- (+/-)-Narwedine
- (+/-)-3-Deoxy-3-oxogalanthamine
- DL-Narwedine
- 6H-Benzofuro[3a,3,2-ef][2]benzazepin-6-one, 4a,5,9,10,11,12-hexahydro-3-methoxy-11-methyl-, (4aR,8aR)-rel-
- Narwedine
- (-)-Galantamine Hydrobromide
- 3-Deoxy-3-oxo-galanthamine
- 4a,5,9,10,11,12-hexahydro-3-methoxy-11-methyl-6H-benzofuro[3a,3,2-ef][2]benzazepin-6-one
- Galanthaminone
- Nivaline
- rac-6-methoxy-10-methyl-galantham-1-en-3-one
- (+/-) NAWEDINE
- L(+)-Narwedine
- Narwedine,racemic
- 2-ef][2]benzazepin-6-one
- 12-hexahydro-3-Methoxy-11-Methyl-
- (4aR
- 8aR)-rel-
- 6H-Benzofuro[3a
- SCHEMBL1719363
- HY-I0020
- 6H-Benzofuro[3a,3,2-ef][2]benzazepin-6-one, 4a,5,9,10,11,12-hexahydro-3-methoxy-11-methyl-, (4aS,8aS)-
- GALANTAMINE HYDROBROMIDE IMPURITY A [EP IMPURITY]
- AC-26365
- (4AS,8AS)-4A,5,9,10,11,12-HEXAHYDRO-3-METHOXY-11-METHYL-6H-BENZOFURO(3A,3,2-EF)(2)BENZAZEPIN-6-ONE
- (4aS,8aS)-4a,5,9,10,11,12-Hexahydro-3-methoxy-11-methyl-6H-benzofuro[3a,3,2-ef][2]benzazepin-6-one
- 6H-BENZOFURO(3A,3,2-EF)(2)BENZAZEPIN-6-ONE, 4A,5,9,10,11,12-HEXAHYDRO-3-METHOXY-11-METHYL-, (4AS,8AS)-
- Galanthaminonel
- (1S,12S)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-one
- rel-(4aR,8aR)-3-Methoxy-11-methyl-4a,5,9,10,11,12-hexahydro-6H-benzo[2,3]benzofuro[4,3-cd]azepin-6-one
- 510-77-0
- (4aS,8aS)-3-Methoxy-11-methyl-4a,5,9,10,11,12-hexahydro-6H-[1]benzofuro[3a,3,2-ef][2]benzazepin-6-one
- DTXSID60168190
- GALANTHAMINE, 3-DEOXY-3-OXO-, (+/-)-
- Narwedine, (+/-)-
- (-)-Narwedine
- ATP706417H
- A882294
- (4aS,8aS)-3-methoxy-11-methyl-4a,5,9,10,11,12-hexahydro-6H-benzo[2,3]benzofuro[4,3-cd]azepin-6-one
- NS00025460
- (4aS,8aS)-3-Methoxy-11-methyl-9,10,11,12-tetrahydro-4aH-benzo[2,3]benzofuro[4,3-cd]azepin-6(5H)-one
- SureCN1719363
- AKOS025401594
- (4Ar*,8ar*)-4a,5,9,10,11,12-hexahydro-3-methoxy-11-methyl-6H-benzofuro(3a,3,2-ef)(2)benzazepin-6-one
- UNII-38CR9WB857
- GALANTAMINE HYDROBROMIDE IMPURITY, NARWEDINE- [USP IMPURITY]
- AC-22592
- (4AS,8AS)-3-METHOXY-11-METHYL-4A,5,9,10,11,12-HEXAHYDRO-6H-(1)BENZOFURO(3A,3,2-EF)(2)BENZAZEPIN-6-ONE
- Q27107506
- C08534
- (-)-Narwedine;Narwedin
- CHEMBL2146604
- CHEBI:7487
- 38CR9WB857
- UNII-ATP706417H
- AS-76969
- 3-Methoxy-11-methyl-4a,5,9,10,11,12-hexahydro-6H-benzo[2,3]benzofuro[4,3-cd]azepin-6-one
- 1668-86-6
- Narwedin
- Galanthamine, 3-deoxy-3-oxo-
- GALANTAMINE METABOLITE M14
- EC 428-690-2
- 6H-BENZOFURO(3A,3,2-EF)(2)BENZAZEPIN-6-ONE, 4A,5,9,10,11,12-HEXAHYDRO-3-METHOXY-11-METHYL-, (4AR,8AR)-REL-
- 6H-Benzofuro[3a,3,2-ef][2]benzazepin-6-one, 4a,5,9,10,11,12-hexahydro-3-methoxy-11-methyl-, (4aS,8aS)-; Galanthamine, 3-deoxy-3-oxo-; Narwedine (6CI,7CI,8CI); (4aS,8aS)-4a,5,9,10,11,12-Hexahydro-3-methoxy-11-methyl-6H-benzofuro[3a,3,2-ef][2]benzazepin-6-o; Narwedine
- GLXC-10526
- GALANTAMINE HYDROBROMIDE IMPURITY A (EP IMPURITY)
- 610-608-3
- (1S,12S)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo(8.6.1.01,12.06,17)heptadeca-6(17),7,9,15-tetraen-14-one
- (4aS,8aS)-4a,5,9,10,11,12-Hexahydro-3-methoxy-11-methyl-6H-benzofuro[3a,3,2-ef][2]benzazepin-6-one;3-Deoxy-3-oxo-galanthamine;Narwed ine
- GALANTAMINE HYDROBROMIDE IMPURITY, NARWEDINE-[USP IMPURITY]
- FG23641
- GALANTAMINE HYDROBROMIDE IMPURITY, NARWEDINE-(USP IMPURITY)
-
- MDL: MFCD08063719
- Inchi: 1S/C17H19NO3/c1-18-8-7-17-6-5-12(19)9-14(17)21-16-13(20-2)4-3-11(10-18)15(16)17/h3-6,14H,7-10H2,1-2H3/t14-,17-/m0/s1
- InChI-sleutel: QENVUHCAYXAROT-YOEHRIQHSA-N
- LACHT: O1C2C(=CC=C3CN(C)CC[C@]4(C=CC(C[C@H]14)=O)C=23)OC
Berekende eigenschappen
- Exacte massa: 285.13600
- Monoisotopische massa: 285.13649347g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 4
- Zware atoomtelling: 21
- Aantal draaibare bindingen: 1
- Complexiteit: 477
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 2
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 1.7
- Topologisch pooloppervlak: 38.8Ų
Experimentele eigenschappen
- Dichtheid: 1.28
- Kookpunt: 397.4 °C at 760 mmHg
- Vlampunt: 397.4 °C at 760 mmHg
- Brekindex: 1.626
- PSA: 38.77000
- LogboekP: 1.99640
(+/-)-Narwedine Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A668161-250mg |
rel-(4aR,8aR)-3-Methoxy-11-methyl-4a,5,9,10,11,12-hexahydro-6H-benzo[2,3]benzofuro[4,3-cd]azepin-6-one |
1668-86-6 | 95% | 250mg |
$70.0 | 2025-02-27 | |
| Ambeed | A668161-1g |
rel-(4aR,8aR)-3-Methoxy-11-methyl-4a,5,9,10,11,12-hexahydro-6H-benzo[2,3]benzofuro[4,3-cd]azepin-6-one |
1668-86-6 | 95% | 1g |
$187.0 | 2025-02-27 | |
| Ambeed | A668161-5g |
rel-(4aR,8aR)-3-Methoxy-11-methyl-4a,5,9,10,11,12-hexahydro-6H-benzo[2,3]benzofuro[4,3-cd]azepin-6-one |
1668-86-6 | 95% | 5g |
$652.0 | 2025-02-27 | |
| Aaron | AR001XNH-100mg |
6H-Benzofuro[3a,3,2-ef][2]benzazepin-6-one, 4a,5,9,10,11,12-hexahydro-3-methoxy-11-methyl-, (4aR,8aR)-rel- |
1668-86-6 | 95% | 100mg |
$26.00 | 2025-02-13 | |
| Aaron | AR001XNH-1g |
6H-Benzofuro[3a,3,2-ef][2]benzazepin-6-one, 4a,5,9,10,11,12-hexahydro-3-methoxy-11-methyl-, (4aR,8aR)-rel- |
1668-86-6 | 95% | 1g |
$179.00 | 2025-02-13 | |
| Aaron | AR001XNH-5g |
6H-Benzofuro[3a,3,2-ef][2]benzazepin-6-one, 4a,5,9,10,11,12-hexahydro-3-methoxy-11-methyl-, (4aR,8aR)-rel- |
1668-86-6 | 95% | 5g |
$624.00 | 2025-02-13 | |
| 1PlusChem | 1P001XF5-250mg |
6H-Benzofuro[3a,3,2-ef][2]benzazepin-6-one, 4a,5,9,10,11,12-hexahydro-3-methoxy-11-methyl-, (4aR,8aR)-rel- |
1668-86-6 | 95% | 250mg |
$86.00 | 2024-06-19 | |
| 1PlusChem | 1P001XF5-1g |
6H-Benzofuro[3a,3,2-ef][2]benzazepin-6-one, 4a,5,9,10,11,12-hexahydro-3-methoxy-11-methyl-, (4aR,8aR)-rel- |
1668-86-6 | 95% | 1g |
$170.00 | 2023-12-20 | |
| Aaron | AR001XNH-250mg |
6H-Benzofuro[3a,3,2-ef][2]benzazepin-6-one, 4a,5,9,10,11,12-hexahydro-3-methoxy-11-methyl-, (4aR,8aR)-rel- |
1668-86-6 | 95% | 250mg |
$60.00 | 2025-02-13 | |
| A2B Chem LLC | AA89169-250mg |
(+/-)-Narwedine |
1668-86-6 | 95% | 250mg |
$56.00 | 2024-04-20 |
(+/-)-Narwedine Gerelateerde literatuur
-
1. 153. Phenol oxidation and biosynthesis. Part V. The synthesis of galanthamineD. H. R. Barton,G. W. Kirby J. Chem. Soc. 1962 806
-
J. G. Bhandarkar,G. W. Kirby J. Chem. Soc. C 1970 592
-
Claudio Zippilli,Lorenzo Botta,Bruno Mattia Bizzarri,Maria Camilla Baratto,Rebecca Pogni,Raffaele Saladino RSC Adv. 2020 10 10897
-
Zhong Jin Nat. Prod. Rep. 2016 33 1318
-
T. Kametani,K. Yamaki,H. Yagi,K. Fukumoto J. Chem. Soc. C 1969 2602
Aanbevolen leveranciers
Tiancheng Chemical (Jiangsu) Co., Ltd
Goudlid
CN Leverancier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
Goudlid
CN Leverancier
Bulk
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Goudlid
CN Leverancier
Bulk
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Goudlid
CN Leverancier
Reagentie
烟台朗裕新材料科技有限公司
Goudlid
CN Leverancier
Reagentie